tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction using a bromopyridine derivative.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate is unique due to the presence of both a bromopyridine and a piperidine moiety. This dual functionality allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H23BrN4O3 |
---|---|
Molecular Weight |
399.28 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H23BrN4O3/c1-16(2,3)24-15(23)19-11-4-6-21(7-5-11)13-9-10(14(18)22)8-12(17)20-13/h8-9,11H,4-7H2,1-3H3,(H2,18,22)(H,19,23) |
InChI Key |
IEEWYFRVJBXLRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=CC(=C2)C(=O)N)Br |
Origin of Product |
United States |
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